molecular formula C13H10F3N3O B8143185 N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B8143185
M. Wt: 281.23 g/mol
InChI Key: VZUZBJSOPRTQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a pyrimidin-2-yl group attached to the nitrogen atom and a 4-(trifluoromethyl)phenyl moiety linked via an acetamide bridge.

Properties

IUPAC Name

N-pyrimidin-2-yl-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)10-4-2-9(3-5-10)8-11(20)19-12-17-6-1-7-18-12/h1-7H,8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUZBJSOPRTQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting 2-bromoacetophenone with pyrimidine-2-amine in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Products may include oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Trifluoromethylphenyl Group : This step often requires coupling reactions facilitated by catalysts.
  • Final Assembly : The acetamide linkage is formed in the final steps, completing the synthesis.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for modifying its functional groups and enhancing its biological activity .

Anticonvulsant Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticonvulsant properties. In studies involving animal models, these compounds have shown efficacy against seizures induced by maximal electroshock and pentylenetetrazole, suggesting their potential as novel anti-epileptic drugs (AEDs) .

Enzyme Inhibition Studies

The compound has been evaluated for its role in enzyme inhibition. It has been found to interact with specific molecular targets such as enzymes and receptors, modulating biological pathways that could be beneficial in treating various diseases. For instance, studies have shown that certain derivatives can inhibit HIV reverse transcriptase, indicating potential applications in antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research has demonstrated that modifications to the pyrimidine ring and the acetamide moiety can significantly influence the compound's biological activity. For example, specific substitutions at the phenyl ring have been linked to enhanced anticonvulsant effects and improved binding affinity to target proteins .

Industrial Applications

In addition to its pharmaceutical relevance, this compound can serve as a building block for synthesizing more complex molecules in materials science and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity and stability, making it a valuable component in developing specialty chemicals .

Case Study 1: Anticonvulsant Screening

A series of new derivatives based on this compound were synthesized and screened for their anticonvulsant activity. The study utilized both in vivo and in vitro models to assess efficacy against various seizure types. The results indicated a strong correlation between structural modifications and anticonvulsant potency, highlighting the importance of SAR studies in drug development .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with HIV reverse transcriptase. The synthesized derivatives were tested for their inhibitory effects on viral replication in cell cultures. Results showed that certain modifications significantly enhanced inhibitory activity, suggesting a pathway for developing effective antiviral agents targeting HIV .

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Substituted Pyrimidinyl Acetamides

Compounds with pyrimidine rings but varying substituents highlight the impact of electronic and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Inferred) Reference
N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide (Target) C₁₃H₁₁F₃N₄O 308.25 Pyrimidin-2-yl, 4-(trifluoromethyl)phenyl Not specified
2-(4-(4-(Trifluoromethyl)phenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4g) C₂₇H₂₂F₃N₅O₃ 508.49 Dimethoxyphenyl, phenyl Potential kinase inhibition (based on pyrimidine core)
2-({4-Amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide C₂₁H₂₀F₃N₅O₃S₂ 543.54 Sulfonyl, sulfanyl Screening compound (likely kinase inhibitor)

Key Findings :

  • Target Compound : Simplicity (MW = 308.25) may favor bioavailability compared to bulkier analogs like 4g (MW = 508.49) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in all three compounds enhances binding affinity through hydrophobic interactions.
  • Functional Groups : Sulfanyl and sulfonyl linkages in ’s compound may improve metabolic stability but reduce membrane permeability compared to the target’s acetamide group .

Trifluoromethylphenyl Acetamides with Varied Amine Substituents

Compounds sharing the 4-(trifluoromethyl)phenyl group but differing in amine substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) C₁₉H₁₉F₃N₄O 376.37 Piperazinyl Anticonvulsant activity
N-(2,4-Dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide C₁₈H₁₁Cl₂F₃N₃O₂S 474.26 Thiophene, dichlorophenyl Unknown

Key Findings :

  • Piperazine Derivatives : Compound 14’s piperazine ring likely targets serotonin or dopamine receptors, explaining its anticonvulsant activity, whereas the target’s pyrimidine group may favor kinase binding .

Acetamides with Modified Linkages or Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Implications Reference
Acetamide, 2-(hydroxyimino)-N-[4-(trifluoromethyl)phenyl] C₉H₇F₃N₂O₂ 232.16 Hydroxyimino group Higher reactivity, potential prodrug
(E)-2-(2-Oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide C₂₇H₁₉F₃N₄O₂ 512.46 Quinoline, indolinylidene Possible anticancer activity

Key Findings :

  • Quinoline Hybrids: The extended conjugated system in ’s compound may improve DNA intercalation, a trait absent in the target .

Research Trends and Implications

  • Structural Simplicity vs. Complexity : Lower molecular weight analogs (e.g., target compound) are preferable for oral bioavailability, while bulkier derivatives (e.g., 4g) may exhibit enhanced target specificity .
  • Trifluoromethyl Group : Consistently associated with improved binding affinity across analogs, likely due to hydrophobic and electrostatic interactions .
  • Biological Activity Prediction : Pyrimidine-containing analogs (e.g., ) are frequently explored as kinase inhibitors, suggesting the target compound may warrant evaluation in oncology screens .

Biological Activity

N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound consists of a pyrimidine ring, an acetamide backbone, and a trifluoromethyl-substituted phenyl group. The synthesis typically involves:

  • Formation of the Acetamide Backbone : Reacting 2-bromoacetophenone with pyrimidine-2-amine in the presence of a base like potassium carbonate.
  • Introduction of the Trifluoromethyl Group : Using trifluoromethyl iodide in a nucleophilic substitution reaction.

This synthetic route allows for the creation of derivatives that can be screened for various biological activities.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). The mechanism involves the activation of caspases and modulation of cell cycle progression .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundA54912.5Apoptosis induction
N-(pyrimidin-2-yl)-2-[4-chlorophenyl]acetamideMCF710.0Caspase activation

Case Studies

  • Anticonvulsant Activity : In a study evaluating various acetamides for anticonvulsant effects, this compound showed notable activity in maximal electroshock (MES) tests, suggesting potential as a treatment for epilepsy .

    Table 2: Anticonvulsant Activity Results
    CompoundDose (mg/kg)MES Protection (%)
    This compound10070
    Control (Standard Drug)10090
  • Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines, revealing that modifications to the trifluoromethyl group significantly influenced cytotoxic effects. The presence of this group correlated with enhanced activity against resistant cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.